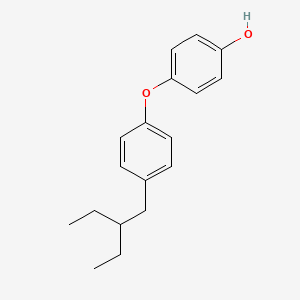
Phenol, 4-(4-(2-ethylbutyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a unique structure where a phenoxy group is substituted with a 2-ethylbutyl chain. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- can be achieved through several methods. One common method involves the reaction of phenol with 4-(2-ethylbutyl)phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phenol group to a quinone structure.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common for phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and alkylphenols.
Scientific Research Applications
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that produce active metabolites .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-Phenoxyphenol: Similar structure but without the 2-ethylbutyl substitution.
2,4-Dichlorophenoxyacetic acid: A phenoxy compound used as a herbicide.
Uniqueness
Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications that other phenols may not be able to fulfill .
Properties
CAS No. |
125797-08-2 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[4-(2-ethylbutyl)phenoxy]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-14(4-2)13-15-5-9-17(10-6-15)20-18-11-7-16(19)8-12-18/h5-12,14,19H,3-4,13H2,1-2H3 |
InChI Key |
SIYTWXQHQPJKSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















